2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide, also known as CCPA, is a potent and selective agonist of the A1 adenosine receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including ischemic heart disease, asthma, and Parkinson's disease.
Mécanisme D'action
2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide is a selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the body. Activation of the A1 receptor by 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide leads to a variety of downstream effects, including inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels. These effects ultimately lead to a reduction in cellular metabolism and a decrease in oxygen demand, which is thought to underlie the cardioprotective and neuroprotective effects of 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide.
Biochemical and physiological effects:
2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide has been shown to have a variety of biochemical and physiological effects, including reducing infarct size and improving cardiac function in animal models of ischemic heart disease, reducing airway hyperresponsiveness and inflammation in animal models of asthma, and reducing oxidative stress and inflammation in animal models of Parkinson's disease. In addition, 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide has been shown to have antiplatelet effects and to reduce the risk of thrombosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide is its selectivity for the A1 adenosine receptor, which allows for more targeted effects and fewer off-target effects. However, one limitation of 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide is its relatively short half-life, which requires frequent dosing in animal experiments. In addition, 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide can be difficult to synthesize and purify, which can limit its availability and use in research.
Orientations Futures
There are several potential future directions for research on 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide. One area of interest is the development of new analogs with improved pharmacokinetic properties and greater selectivity for the A1 adenosine receptor. Another area of interest is the use of 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, there is ongoing research on the role of the A1 adenosine receptor in various diseases, which may lead to new insights into the potential therapeutic applications of 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide.
Méthodes De Synthèse
The synthesis of 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide involves the reaction of 3-chloro-N-cyanoaniline with cyclopentyl and cyclopropyl acetyl chlorides in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research is ischemic heart disease, where 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide has been shown to reduce infarct size and improve cardiac function in animal models. 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide has also been studied for its potential use in the treatment of asthma, where it has been shown to reduce airway hyperresponsiveness and inflammation. In addition, 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide has been investigated for its potential neuroprotective effects in Parkinson's disease.
Propriétés
IUPAC Name |
2-(3-chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c18-13-4-3-7-16(10-13)20(12-19)11-17(22)21(15-8-9-15)14-5-1-2-6-14/h3-4,7,10,14-15H,1-2,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKHWAQCQJGDMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(C2CC2)C(=O)CN(C#N)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.